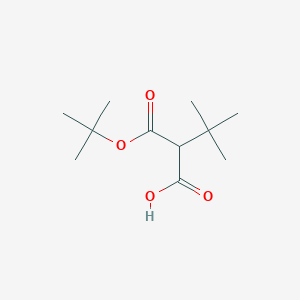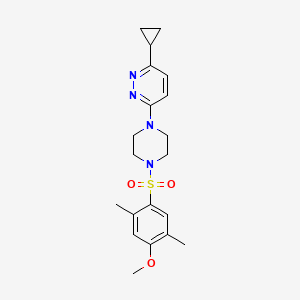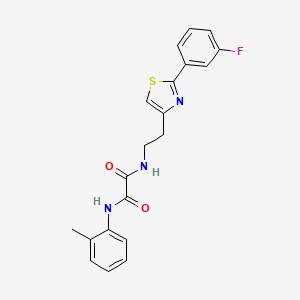
2-(Tert-butylcarboxy)-3,3-dimethylbutansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid is an organic compound with a complex structure that includes a tert-butyl group and a carboxylic acid functional group
Wissenschaftliche Forschungsanwendungen
2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
Target of Action
It’s worth noting that tert-butyl esters, a group to which this compound belongs, are often used in organic chemistry as protecting groups for carboxylic acids . They are stable under a variety of conditions and can be removed selectively in the presence of other functional groups .
Mode of Action
The mode of action of 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid is likely related to its structure as a tert-butyl ester. Tert-butyl esters are known to undergo decomposition involving the detachment of isobutylene . This process takes place as a result of the transfer of a proton from the closest CH3 group of the tert-butyl substituent to the carbonyl O atom . The catalytic action of carboxylic acids on this reaction is exhibited by the transfer of a proton from the COOH group taking place in the reaction complex formed by the ester and the acid .
Biochemical Pathways
The decomposition of tert-butyl esters, such as this compound, can lead to the formation of new compounds through various chemical reactions . These reactions could potentially influence various biochemical pathways, depending on the specific context and environment.
Pharmacokinetics
For instance, the tert-butyl group is known for its stability, which could potentially impact the compound’s bioavailability .
Result of Action
The decomposition of tert-butyl esters can lead to the formation of new compounds, which could potentially have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the decomposition of tert-butyl esters can be influenced by factors such as temperature and the presence of other compounds . Additionally, the compound’s interaction with its environment could potentially influence its stability and efficacy.
Biochemische Analyse
Biochemical Properties
The tert-butyl ester group in 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents . It interacts with enzymes, proteins, and other biomolecules in a way that it can be conveniently deprotected under acidic conditions .
Molecular Mechanism
The molecular mechanism of action of 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid involves its role as a protecting group for carboxylic acids . It exerts its effects at the molecular level through its interactions with various biomolecules, potentially influencing enzyme activity and gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid typically involves the introduction of the tert-butyl group into the molecular structure. One common method is the reaction of tert-butyl chloride with a suitable precursor under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the tert-butyl group.
Industrial Production Methods
In industrial settings, the production of 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid may involve the use of flow microreactor systems. These systems allow for the efficient and controlled introduction of the tert-butoxycarbonyl group into various organic compounds . The use of flow microreactor systems enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The tert-butyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Tert-butyl carboxy)-3,3-dimethylpentanoic acid
- 2-(Tert-butyl carboxy)-3,3-dimethylhexanoic acid
- 2-(Tert-butyl carboxy)-3,3-dimethylheptanoic acid
Uniqueness
2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid is unique due to its specific structural configuration, which includes a tert-butyl group and a carboxylic acid group. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
IUPAC Name |
3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-10(2,3)7(8(12)13)9(14)15-11(4,5)6/h7H,1-6H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXNKBXOFLOXRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Cyanoacetyl)amino]benzamide](/img/structure/B2359488.png)
![4-(6-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B2359489.png)
![2-[[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2359490.png)


![3-amino-N-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2359494.png)

![(E)-ethyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2359496.png)
![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2359498.png)

![2-(4-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2359501.png)
![2,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B2359502.png)

